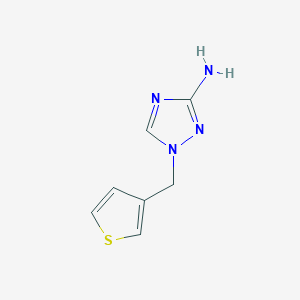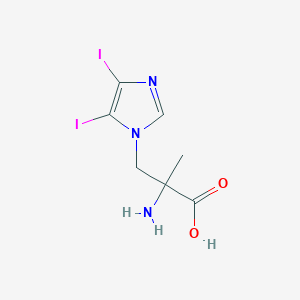
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of an amino group, a diiodo-substituted imidazole ring, and a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid typically involves the iodination of an imidazole derivative followed by the introduction of the amino and methylpropanoic acid groups. The reaction conditions often require the use of iodine or iodinating agents under controlled temperature and pH conditions to ensure selective iodination at the desired positions on the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction parameters. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diiodo-imidazole moiety can bind to active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
Uniqueness
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both amino and methylpropanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H9I2N3O2 |
|---|---|
分子量 |
420.97 g/mol |
IUPAC名 |
2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H9I2N3O2/c1-7(10,6(13)14)2-12-3-11-4(8)5(12)9/h3H,2,10H2,1H3,(H,13,14) |
InChIキー |
RFDCHMRNEONAGN-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=NC(=C1I)I)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


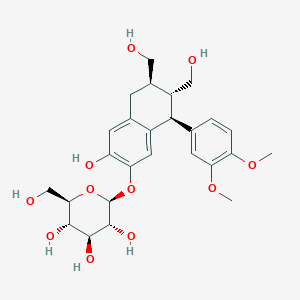

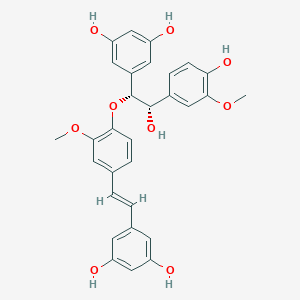
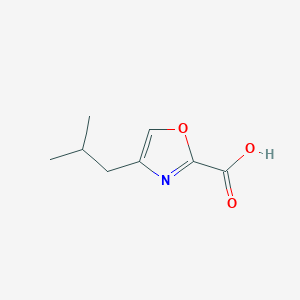
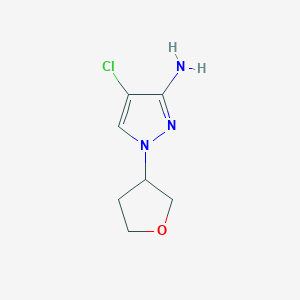
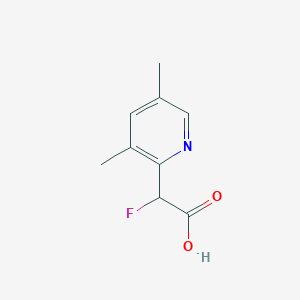
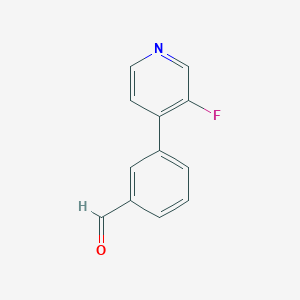
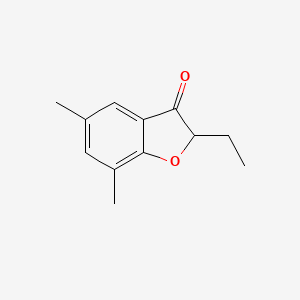
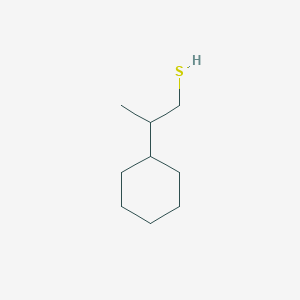
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
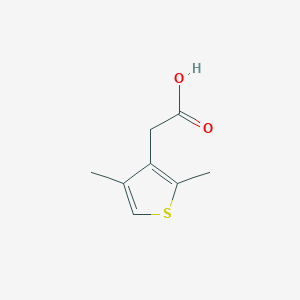
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
